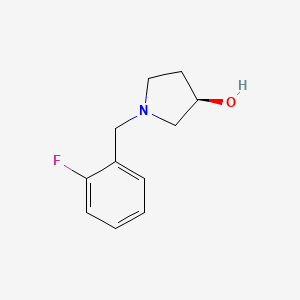
(R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol
Descripción general
Descripción
“®-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol” is a chemical compound with the molecular formula C11H14FNO . Its molecular weight is 195.24 . It’s available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of “®-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol” consists of 11 carbon atoms, 14 hydrogen atoms, 1 fluorine atom, and 1 oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “®-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol” are not detailed in the sources I found .Aplicaciones Científicas De Investigación
Stereoselective Synthesis
(R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol and its derivatives are pivotal intermediates in stereoselective synthesis, used for preparing compounds with high enantioselectivity. For instance, one study described the stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate for producing a fluoroquinolone antibiotic aimed at treating community-acquired respiratory tract infections, including multidrug-resistant organisms. The process demonstrated a highly efficient and stereoselective synthesis involving crucial transformations like catalytic asymmetric hydrogenation and S(N)2 substitution reactions (Lall et al., 2012).
Asymmetric 1,3-Dipolar Cycloaddition
This compound also plays a crucial role in asymmetric 1,3-dipolar cycloaddition reactions. A study showcased the synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a useful intermediate for synthesizing various bioactive molecules. The synthesis was achieved through a 1,3-dipolar cycloaddition reaction, followed by reduction and catalytic hydrogenation, underlining the compound’s significance in creating complex and biologically active structures (Kotian et al., 2005).
Gold(I)-Catalyzed Intramolecular Amination
(R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol derivatives are also used in Gold(I)-catalyzed intramolecular amination of allylic alcohols with alkylamines, leading to the formation of substituted pyrrolidine and piperidine derivatives. This process highlights the compound's versatility in synthesizing complex nitrogen-containing heterocycles, essential for various pharmacological activities (Mukherjee & Widenhoefer, 2011).
Organocatalysis
The compound and its derivatives are involved in organocatalysis. For example, a derivative served as a catalyst in the asymmetric Michael addition, indicating its potential in facilitating stereoselective chemical transformations, a crucial aspect of synthesizing enantiomerically pure compounds (Cui Yan-fang, 2008).
Propiedades
IUPAC Name |
(3R)-1-[(2-fluorophenyl)methyl]pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-11-4-2-1-3-9(11)7-13-6-5-10(14)8-13/h1-4,10,14H,5-8H2/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHJXUNSHLAVKH-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)CC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![C-{4-[5-(6-Methyl-pyridin-3-yl)-[1,3,4]oxadiazol-2-yl]-cyclohexyl}-methylamine](/img/structure/B1401062.png)
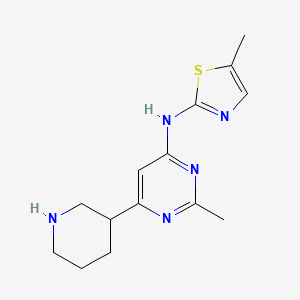
![{6-[1-(4-Methoxy-3-methyl-benzenesulfonyl)-pyrrolidin-2-yl]-pyrazin-2-yl}-pyrimidin-2-yl-amine](/img/structure/B1401066.png)
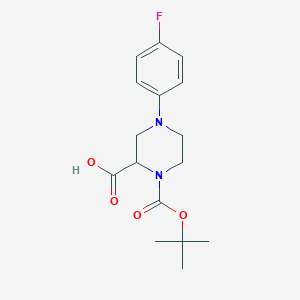
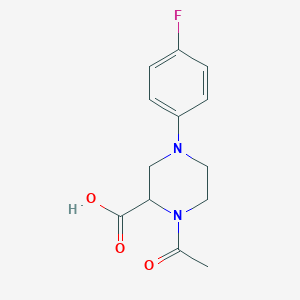
![1-[1-(2-Methoxyacetyl)pyrrolidin-3-yl]pyrazole-4-carboxylic acid](/img/structure/B1401070.png)
![1-[3-[1-(2-Aminoethyl)pyrazolo[3,4-b]pyrazin-3-yl]pyrrolidin-1-yl]ethanone](/img/structure/B1401071.png)
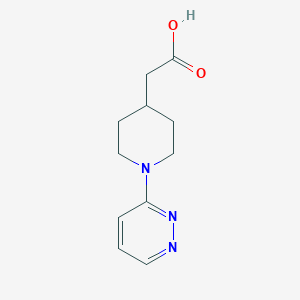
![Tert-butyl 2-[2-(6-chloropyrazin-2-yl)ethyl]piperidine-1-carboxylate](/img/structure/B1401074.png)
![Pyrazolo[1,5-a]pyrazine-3-carbonitrile](/img/structure/B1401075.png)
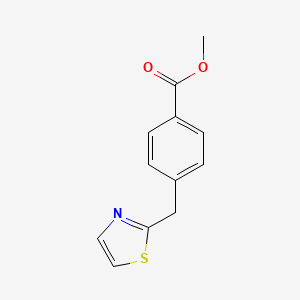
![2-Oxaspiro[3.5]nonan-7-one](/img/structure/B1401078.png)
![4,6-Dihydrothieno[3,4-b]thiophene-2-carboxylic acid](/img/structure/B1401080.png)
![Tert-butyl 4-[4-[2-(1H-indazol-3-yl)ethenyl]benzoyl]piperazine-1-carboxylate](/img/structure/B1401081.png)